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Introduction to Bisacylphosphine Oxide (BAPO)
Photoinitiators
Bisacylphosphine oxides (BAPOs) are a class of highly efficient Norrish Type I photoinitiators,

meaning they undergo a unimolecular bond cleavage upon exposure to light to generate free

radicals.[1][2] These free radicals are capable of initiating the polymerization of ethylenically

unsaturated monomers and oligomers.[3][4] BAPO and its derivatives are widely utilized in

applications requiring curing with UV and visible light, such as in dental composites, 3D printing

resins, and coatings.[5][6][7]

The key characteristic of BAPO photoinitiators is their ability to absorb light in the near-UV and

visible light spectrum, typically between 360 nm and 420 nm.[8][9] This absorption profile

makes them suitable for curing systems with violet or blue light-emitting diodes (LEDs). Upon

absorbing a photon, the BAPO molecule is promoted to an excited state and undergoes α-

cleavage, breaking the bond between the phosphorus atom and a benzoyl group to produce

two reactive radical species, as illustrated in the pathway diagram below.[1] This process is

highly efficient and does not require a co-initiator, unlike Type II photoinitiators.[1]
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While highly reactive, the parent BAPO compound (also known as Irgacure 819) has

limitations, most notably its poor solubility in many common monomer and oligomer systems

and its tendency to cause yellowing in the cured material.[1][3][10] To address these issues,

several derivatives have been developed.

Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO): A monoacylphosphine oxide

(MAPO) derivative, TPO is a widely used photoinitiator with better solubility and lower

yellowing potential compared to BAPO.[5]

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L): This derivative offers excellent

solubility and demonstrates significantly reduced yellowing, making it suitable for color-

sensitive applications.[5] It is also considered to have superior biocompatibility compared to

BAPO.[5]

Liquid BAPO Mixtures (LMBAPO): To overcome the poor solubility of solid BAPO, liquid

mixtures have been developed. One such formulation is a mixture of bis-acylphosphine

(BAP) and bis-acylphosphine oxide (BAPO).[10] This liquid form is easier to handle and

incorporate into resin systems without crystallization issues.[10]

Absorption Spectra of BAPO Derivatives
The absorption spectrum of a photoinitiator is a critical parameter that dictates the optimal

wavelength of light required for efficient curing. The maximum absorption wavelength (λmax)

and the molar extinction coefficient (ε) determine the efficiency of light absorption at a given

wavelength. BAPO and its derivatives possess broad absorption spectra extending into the

visible light range, which is advantageous for curing thicker sections of material.[3]

Data Summary
The following table summarizes the key absorption spectral data for BAPO and its common

derivatives as reported in the literature.
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Photoinitiator
Common
Name/Abbrevi
ation

Absorption
Maxima (λmax)

Absorption
Range

Notes

Phenylbis(2,4,6-

trimethylbenzoyl)

phosphine oxide

BAPO / Irgacure

819

~371-400 nm[1]

[9]
365-416 nm[1][8]

Highest reactivity

but prone to

yellowing and

has poor

solubility.[5][10]

Diphenyl(2,4,6-

trimethylbenzoyl)

phosphine oxide

TPO ~380 nm[9] 320-410 nm[9]

Better color

stability and

biocompatibility

than BAPO.[5]

Ethyl (2,4,6-

trimethylbenzoyl)

phenylphosphina

te

TPO-L ~380 nm[5] Similar to TPO

Almost no color

change over time

and superior

biocompatibility.

[5]

Liquid Mixture of

BAP and BAPO
LMBAPO

Broad shoulders

at 350-400

nm[10]

340-400 nm[1]

Excellent

solubility in most

monomers and

solvents.[10]

Experimental Protocols
Measurement of UV-Visible Absorption Spectra
This protocol outlines the standard procedure for determining the absorption spectrum of a

BAPO derivative.

1. Objective: To determine the maximum absorption wavelength (λmax) and molar extinction

coefficient (ε) of a photoinitiator.

2. Materials and Equipment:

Dual-beam UV-Vis spectrophotometer (e.g., T9 UV-vis-NIR spectrophotometer).[11]
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Quartz cuvettes (1 cm path length).
Volumetric flasks and pipettes.
Analytical balance.
Spectroscopic grade solvent (e.g., methanol, dichloromethane, or dimethylformamide).[10]
[11]
Photoinitiator sample.

3. Procedure:

Stock Solution Preparation: Accurately weigh a small amount of the photoinitiator and
dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock
solution of known concentration (e.g., 1 mg/mL).
Sample Preparation: Prepare a series of dilutions from the stock solution. A typical
concentration for measurement is around 0.02% or as needed to ensure the absorbance
falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[10]
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up
as per the manufacturer's instructions.
Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place
it in the reference beam path of the spectrophotometer and run a baseline correction over
the desired wavelength range (e.g., 250-550 nm).[11]
Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it
with the sample solution. Place it in the sample beam path.
Data Acquisition: Scan the sample across the specified wavelength range. The instrument
will record the absorbance at each wavelength.
Data Analysis:
Identify the wavelength at which the maximum absorbance occurs (λmax).
Using the Beer-Lambert Law (A = εbc), calculate the molar extinction coefficient (ε), where A
is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar
concentration of the sample.

Visualizations: Pathways and Workflows
Photo-cleavage Mechanism of BAPO
The following diagram illustrates the Norrish Type I α-cleavage of a generic bisacylphosphine

oxide molecule upon UV irradiation to form reactive free radicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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